Chloromethyl tert-butyl sulfone

Description

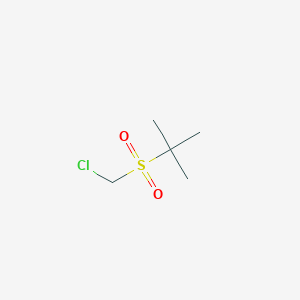

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethylsulfonyl)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2,3)9(7,8)4-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCJVIHBZWDFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-96-2 | |

| Record name | 2-chloromethanesulfonyl-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloromethyl Tert Butyl Sulfone and Congeners

Direct Synthetic Routes to Chloromethyl tert-butyl Sulfone

Direct routes to this compound focus on constructing the carbon-sulfur backbone and introducing the chloro- and sulfonyl- functionalities in a targeted manner.

Establishment of Carbon-Sulfur Bond Formations

The creation of the C-S bond is a fundamental step in the synthesis of sulfones. For tert-butyl sulfones, this can be initiated from precursors like tert-butyl mercaptan or its derivatives. One historical method for preparing tert-butylthiol involves the reaction of the Grignard reagent, t-BuMgCl, with sulfur, followed by hydrolysis. rsc.org Industrially, it is prepared by reacting isobutylene (B52900) with hydrogen sulfide (B99878). rsc.org Once the thiol is obtained, it can undergo reactions to form the sulfone.

Another key strategy involves the use of sulfinate salts. While not always readily available commercially, sulfinate salts can be prepared from the corresponding sulfonyl chlorides. bohrium.com These salts are potent nucleophiles and can react with alkylating agents to form the C-S bond of the sulfone.

Targeted Halogenation and Sulfonylation Strategies

A direct and efficient method for the synthesis of chloromethyl sulfones involves a one-pot reaction starting from sulfonyl chlorides. This procedure combines the reduction of a sulfonyl chloride to a sulfinate salt and its subsequent alkylation with a chloromethylating agent. For instance, aryl- and heteroaryl-sulfonyl chlorides can be converted to their corresponding chloromethyl sulfones in a simplified one-pot transformation. bohrium.comnih.gov This method typically involves the in-situ generation of the sulfinate salt by reducing the sulfonyl chloride with a reagent like sodium sulfite, followed by alkylation with a dihalomethane such as bromochloromethane (B122714) or chloroform. bohrium.com

Another targeted strategy is the α-halogenation of a pre-formed sulfone. Alkyl phenyl sulfones can be readily α-chlorinated with carbon tetrachloride (CCl₄) in the presence of potassium hydroxide (B78521) in tert-butanol (B103910) (KOH/t-BuOH). nih.gov This reaction proceeds via a radical-anion radical pair mechanism. If one were to start with methyl tert-butyl sulfone, this method could theoretically be applied to introduce the chlorine atom at the α-position. However, the reactivity of the substrate and the potential for side reactions, such as further halogenation, need to be considered. nih.gov Mono-α-halogenation of certain sulfones can enhance the rate of subsequent halogenations, leading to di-halogenated products. nih.gov

Oxidative Approaches for Sulfone Generation

The oxidation of a corresponding sulfide is a very common and straightforward method for preparing sulfones. This approach involves a two-step process: first, the synthesis of the sulfide precursor, and second, its oxidation to the sulfone.

Controlled Oxidation of Sulfides to Sulfones

The oxidation of sulfides to sulfones is a fundamental transformation in organosulfur chemistry. thieme-connect.com The reaction typically proceeds through a sulfoxide (B87167) intermediate. By carefully controlling the reaction conditions and the stoichiometry of the oxidizing agent, it is possible to stop the reaction at the sulfoxide stage or to proceed to the full oxidation to the sulfone. For the synthesis of this compound, the precursor would be chloromethyl tert-butyl sulfide. The oxidation of this sulfide would then yield the desired sulfone. The oxidation of various sulfides, including dialkyl sulfides, has been extensively studied. researchgate.net

Exploration of Selective Oxidants and Catalytic Systems

A wide array of oxidants and catalytic systems have been developed for the selective oxidation of sulfides to sulfones. The choice of reagent can influence the reaction's efficiency, selectivity, and environmental impact.

Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Catalyst/Conditions | Comments | Reference(s) |

| Hydrogen Peroxide (H₂O₂) | Tantalum carbide or Niobium carbide | Tantalum carbide favors sulfoxide formation, while niobium carbide efficiently produces sulfones. Both catalysts are reusable. | rsc.orgorganic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | An efficient and heterogeneous nanocatalyst for selective oxidation to sulfones under solvent-free conditions at room temperature. The catalyst is recyclable. | rsc.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | A common and effective reagent for oxidizing sulfides to sulfones. | commonorganicchemistry.com |

| Sodium Chlorite (B76162) (NaClO₂) | Hydrochloric Acid (HCl) | Generates chlorine dioxide in situ for a practical and scalable oxidation of sulfides to sulfones with high selectivity. | researchgate.net |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl acetate | A metal-free, environmentally benign system that directly yields sulfones without significant sulfoxide formation. | rsc.org |

Hydrogen peroxide is considered a "green" oxidant as its only byproduct is water. rsc.org Its effectiveness can be enhanced by various catalysts. For example, the oxidation of sulfides with 30% hydrogen peroxide catalyzed by niobium carbide provides the corresponding sulfones in high yields. organic-chemistry.org Similarly, carboxylated multi-walled carbon nanotubes have been shown to be an efficient, recyclable nanocatalyst for this transformation under solvent-free conditions. rsc.org

meta-Chloroperoxybenzoic acid (m-CPBA) is another widely used and reliable reagent for the oxidation of sulfides to sulfones. commonorganicchemistry.com The reaction is typically carried out in a chlorinated solvent like dichloromethane.

More recently, methods using sodium chlorite in the presence of hydrochloric acid have been developed. This system generates chlorine dioxide in situ, which effectively and selectively oxidizes sulfides to sulfones. researchgate.net This method was shown to be effective for a range of sulfides, although the reactivity of dialkyl sulfides like tert-butyl methyl sulfide was noted to be variable. researchgate.net

Emerging and Sustainable Synthetic Protocols

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This includes the synthesis of sulfones, with a focus on photocatalysis, electrochemistry, and the use of greener reagents and solvents. nih.gov

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and novel reactivity. bohrium.comnih.gov Visible-light-mediated processes can be used to generate sulfonyl radicals from precursors like sulfonyl chlorides, which can then react with various organic molecules. acs.org For example, the synthesis of β-hydroxysulfones has been achieved from sulfonyl chlorides and styrenes using an iridium-based photoredox catalyst. acs.org Such photocatalytic methods could potentially be adapted for the synthesis of aliphatic sulfones like this compound.

Sustainable approaches also focus on the use of less hazardous and more abundant starting materials. The use of sulfur dioxide or its surrogates, such as DABCO·(SO₂)₂, rongalite, and potassium metabisulfite (B1197395) (K₂S₂O₅), is a key area of research for incorporating the sulfonyl group in an atom-economical way. bohrium.comnih.gov Furthermore, the use of deep eutectic solvents (DES) as biodegradable and recyclable reaction media offers a greener alternative to traditional volatile organic compounds (VOCs). rsc.org These emerging protocols hold promise for the future development of more efficient and sustainable syntheses of this compound and its congeners.

Photoredox Catalysis in Sulfone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-sulfur bonds under mild conditions. nih.gov This strategy relies on the generation of radical intermediates that would be difficult to access through traditional thermal methods. The sulfonyl group is a common feature in biologically active molecules, and photoredox catalysis provides an effective route to these compounds by facilitating the radical capture of sulfur dioxide (SO2) or its surrogates. nih.gov

Several approaches utilize photoredox catalysis for sulfone synthesis. One method involves the deaminative insertion of sulfur dioxide using Katritzky salts as alkyl radical precursors. rsc.org This process generates various alkylsulfonyl radicals through a photoinduced single-electron reduction, leading to a diverse range of dialkyl sulfones in good yields. rsc.org Another innovative strategy employs sulfone-substituted tetrazoles, which can be activated by an iridium photoredox catalyst. acs.org This activation generates sulfonyl radical intermediates that are subsequently trapped by electron-deficient olefins, such as acrylates and vinyl phenyl sulfone, to produce functionalized dialkyl sulfones. acs.org

Researchers have also developed methods that start from different precursors. For instance, a one-pot, multistep procedure allows for the photocatalytic conversion of aryl and alkyl bromides into their corresponding sulfinates, which are then trapped with electrophiles to yield sulfones and sulfonamides. nih.gov This transformation makes use of bis(piperidine) sulfur dioxide (PIPSO), an underutilized amine-SO2 surrogate. nih.gov Furthermore, photoredox catalysis can facilitate the conversion of alcohols and alkyl bromides directly into alkyl sulfinates, which are crucial lynchpin intermediates for producing sulfones. nih.gov

Table 1: Selected Photoredox-Catalyzed Methods for Sulfone Synthesis

| Precursor(s) | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|

| Katritzky Salts, SO2 | Photoredox Catalyst | Dialkyl Sulfones | rsc.org |

| Sulfone Tetrazoles, Olefins | Iridium Photoredox Catalyst, DMAP | Dialkyl Sulfones | acs.org |

| Alkyl/Aryl Bromides, PIPSO | Photoredox Catalyst | Sulfones, Sulfonamides | nih.gov |

| Alcohols/Alkyl Bromides, SO2 | Photoredox Catalyst | Alkyl Sulfinates (Sulfone Precursors) | nih.gov |

Electrochemical and Metal-Free Synthetic Avenues

In the quest for greener and more sustainable chemical processes, electrochemical and metal-free synthetic methods have gained significant traction. These strategies avoid the use of stoichiometric, and often toxic, metal reagents and oxidants, thereby reducing waste and environmental impact.

Electrochemical Synthesis Electrosynthesis offers a clean and efficient way to perform redox reactions. The oxidation of sulfides to sulfones is a prime example of its application in sulfone chemistry. acs.orgnih.gov By controlling the reaction parameters, such as the applied current and the solvent, high selectivity for either sulfoxides or sulfones can be achieved. acs.orgnih.govresearchgate.net For instance, the electrochemical oxidation of diaryl and aryl alkyl sulfides using a graphite (B72142) anode and platinum cathode can selectively produce sulfoxides at a low current (5 mA) in dimethylformamide (DMF), while sulfones are the major product at a higher current (10 or 20 mA) in methanol (B129727) (MeOH). acs.orgnih.gov The oxygen atoms incorporated into the final product are derived from water present in the reaction mixture. nih.gov

This electrochemical approach is versatile. A robust and regioselective method for synthesizing allyl sulfones involves the electrochemical coupling of allyl trifluoroborates and sulfinates. rsc.org More recently, an environmentally friendly strategy was developed for the electrochemical synthesis of β-keto sulfones by reacting sulfonylhydrazides with enol acetates under mild, oxidant-free conditions. acs.org

Table 2: Overview of Electrochemical Methods for Sulfone Synthesis

| Substrate(s) | Key Conditions | Product Type | Ref. |

|---|---|---|---|

| Diaryl/Aryl Alkyl Sulfides | Constant current (10-20 mA) in MeOH | Diaryl/Aryl Alkyl Sulfones | acs.orgnih.gov |

| Allyl Trifluoroborates, Sulfinates | Graphite Anode/Cathode | Allyl Sulfones | rsc.org |

| Sulfonylhydrazides, Enol Acetates | Undivided cell, Pt electrodes | β-Keto Sulfones | acs.org |

Metal-Free Synthesis Transition-metal-free reactions provide an alternative pathway to sulfones, circumventing the cost and toxicity associated with many metal catalysts. An efficient, high-yielding synthesis of diaryl sulfones has been developed from arylsulfinic acid salts and diaryliodonium salts under mild, metal-free conditions. acs.org

Another prominent metal-free strategy is the aerobic oxidation of sulfides. In one such method, aryl sulfides are oxidized to sulfones with excellent selectivity and yield using aliphatic aldehydes and molecular oxygen, promoted by N-hydroxyphthalimide (NHPI). proquest.comresearchgate.net This reaction proceeds through a free-radical pathway involving acylperoxyl radicals generated in situ. researchgate.net Additionally, a one-pot dehydration cross-coupling reaction between allyl alcohols and sodium sulfinates provides allyl sulfones in good to excellent yields without the need for a metal catalyst. acs.org

Utilization of Environmentally Benign Media in Sulfonylation

The use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. Several modern sulfonylation methods have been successfully adapted to aqueous media.

A one-pot, metal-free synthesis of allyl sulfones has been demonstrated in water through the dehydration cross-coupling of allyl alcohols and sodium sulfinates. acs.org This reaction, which uses the commercially available and inexpensive tetrabutylammonium (B224687) tribromide (TBATB) as a catalyst, is notable for its broad substrate scope, including both aryl and alkyl sodium sulfinates. acs.org A similar Brønsted acid-mediated addition of sodium sulfinates to N-allenyl derivatives also proceeds smoothly in aqueous conditions, providing an atom- and step-economic protocol for synthesizing allylic sulfones. chemrxiv.org While not a sulfone synthesis, a related facile method for preparing sulfonamides in water under dynamic pH control highlights the potential of aqueous media for reactions involving sulfonyl chlorides, omitting the need for organic bases and simplifying product isolation. rsc.org The development of such methods underscores a shift towards more sustainable practices in the synthesis of sulfur-containing compounds.

Table 3: Examples of Sulfonylation Reactions in Benign Media

| Reaction Type | Substrates | Solvent | Key Features | Ref. |

|---|---|---|---|---|

| Allyl Sulfone Synthesis | Allyl Alcohols, Sodium Sulfinates | Water | Metal-free, TBATB catalyst | acs.org |

| Allylic Sulfone Synthesis | N-Allenyl Derivatives, Sodium Sulfinates | Water | Brønsted acid-mediated, smooth conditions | chemrxiv.org |

| Sulfonamide Synthesis | Amino Compounds, Arylsulfonyl Chlorides | Water | Dynamic pH control, no organic base | rsc.org |

Mechanistic Insights and Reactivity Profiles of Chloromethyl Tert Butyl Sulfone

Carbanion Chemistry of Chloromethyl tert-butyl Sulfone

The presence of the potent electron-withdrawing sulfonyl group significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion upon treatment with a suitable base. This carbanion is a key intermediate in a variety of synthetic transformations.

Vicarious Nucleophilic Substitution (VNS) Reactions of Hydrogen

A hallmark reaction involving the carbanion of α-chloro sulfones is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org This powerful reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic or heteroaromatic ring. wikipedia.orgorganic-chemistry.org The process is particularly effective with nitroarenes. organic-chemistry.org

The mechanism of VNS using a reagent like this compound proceeds in two main steps. nih.govidexlab.com First, the α-chloro sulfone is deprotonated by a strong base (e.g., potassium tert-butoxide, sodium hydride) to generate the nucleophilic carbanion. organic-chemistry.orgkuleuven.be This carbanion then adds to an electron-deficient aromatic ring, typically at a position ortho or para to an electron-withdrawing group like a nitro group, to form a σ-adduct, also known as a Meisenheimer complex. organic-chemistry.org In the second step, a base induces the β-elimination of hydrogen chloride (HCl) from the adduct. nih.govidexlab.com Subsequent acidic workup protonates the resulting nitrobenzylic anion to yield the final alkylated aromatic product and restore aromaticity. organic-chemistry.org

This reaction provides a direct method for C-C bond formation on aromatic rings without the need for pre-functionalization, such as halogenation, which is required for traditional nucleophilic aromatic substitution (SNAr). kuleuven.be The VNS reaction of chloromethyl p-tolyl sulfone, a close analog, has been successfully applied to a range of substrates including nitrobenzenes, nitropyridines, and nitroquinolines. idexlab.comkuleuven.be

Stereochemical Outcomes in Carbanion-Mediated Transformations

The stereochemical course of reactions involving the carbanion of α-chloro sulfones is highly dependent on the specific transformation. In the context of condensations with carbonyl compounds, such as the Darzens reaction, high levels of stereoselectivity can be achieved.

The reaction is influenced by the formation of two new sp³-hybridized carbon centers in the halohydrin intermediate, leading to the possibility of diastereomeric products. wikipedia.org The subsequent intramolecular SN2 ring closure occurs with an inversion of configuration at the carbon bearing the halogen. wikipedia.org The final stereochemistry of the epoxide can be controlled by either kinetic or thermodynamic factors. wikipedia.org In many cases, particularly with aldehydes, the Darzens condensation involving α-halosulfones proceeds with high diastereoselectivity, preferentially forming the trans-epoxide. cdnsciencepub.comcdnsciencepub.com This outcome is often attributed to the thermodynamic stability of the intermediate leading to the trans product.

Reactions Involving the α-Chloromethyl Moiety

The carbon-chlorine bond in this compound is susceptible to nucleophilic attack, enabling its use as an alkylating agent. This reactivity, combined with the carbanion chemistry, provides a dual character that is exploited in various synthetic strategies.

Nucleophilic Substitutions and Alkylation Reactions

The chlorine atom in this compound can be displaced by various nucleophiles in SN2 reactions. This allows for the introduction of the tert-butylsulfonylmethyl group onto a range of substrates. While the bulky tert-butyl group might sterically hinder the reaction compared to smaller analogs, the electron-withdrawing nature of the sulfonyl group activates the adjacent carbon toward nucleophilic attack.

This reactivity is fundamental to condensation reactions like the Darzens condensation, where the final ring-closing step is an intramolecular nucleophilic substitution. wikipedia.org Furthermore, α-halo sulfones can serve as alkylating agents for amines and other nucleophiles, providing a route to more complex sulfonated molecules.

Condensation Reactions for Ring Formation

The ability of this compound to first act as a nucleophile (via its carbanion) and then as an electrophile (at the carbon-chlorine bond) makes it an ideal reagent for condensation reactions that form new rings.

The Darzens condensation is a classic method for the synthesis of epoxides, and α-chloro sulfones are excellent substrates for this reaction, leading to the formation of α,β-epoxy sulfones (glycidic sulfones). cdnsciencepub.comjk-sci.com The reaction involves the condensation of the sulfone's carbanion with an aldehyde or a ketone. cdnsciencepub.com

The established mechanism involves three key steps: clockss.org

Deprotonation: A base, such as potassium tert-butoxide, abstracts a proton from the α-carbon of the sulfone to generate the stabilized carbanion. cdnsciencepub.com

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a C-C bond and generating a β-chloroalkoxide intermediate (a halohydrin). wikipedia.org

Intramolecular SN2 Cyclization: The newly formed alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 fashion, displacing the chloride ion and forming the three-membered epoxide ring. wikipedia.orgyoutube.com

This method is highly efficient, and research using chloromethyl p-tolyl sulfone has demonstrated that it produces good to excellent yields with a variety of carbonyl compounds. cdnsciencepub.com As noted previously, the reaction with aldehydes typically yields the trans-epoxide with high selectivity. cdnsciencepub.comcdnsciencepub.com

Data Tables

Table 1: Representative Yields in the Darzens Condensation of Chloromethyl p-Tolyl Sulfone

| Carbonyl Compound | Base | Product Yield | Reference |

| Benzaldehyde | Potassium tert-butoxide | 95% | cdnsciencepub.com |

| Acetaldehyde | Potassium tert-butoxide | 77% | cdnsciencepub.com |

| Acetone | Potassium tert-butoxide | 80% | cdnsciencepub.com |

| Cyclohexanone | Potassium tert-butoxide | 90% | cdnsciencepub.com |

| Benzophenone | Potassium tert-butoxide | 92% | cdnsciencepub.com |

Annulation Reactions in Complex Molecule Construction

Annulation strategies are fundamental in organic synthesis for the construction of cyclic molecules. The sulfonyl group is a powerful tool in these transformations, often acting as a temporary activating group that can be removed after the ring system is formed. While specific examples detailing the use of this compound in complex annulation reactions are not extensively documented in readily available literature, its structure suggests significant potential as a versatile building block.

The reactivity of analogous compounds provides a framework for its potential applications. For instance, sulfonyl-activated compounds are key components in various annulation strategies. Base-mediated annulation of sulfonyl enynals has been successfully used to synthesize a diverse range of sulfonylated arenes, including β-naphthylamines, β-naphthols, and phenols. researchgate.net This highlights the utility of the sulfonyl group in facilitating cyclization.

Furthermore, annulation reactions involving ortho-chloromethyl anilines, which share the chloromethyl functional group, demonstrate a relevant reaction pattern. In a DBU-mediated formal [4+2] annulation, aza-ortho-quinone methides are generated in situ from o-chloromethyl anilines and react with enolates derived from azlactones. organic-chemistry.org This process yields biologically important 3,4-dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org This example underscores the role of the chloromethyl group as a precursor to a reactive intermediate that drives the ring-forming reaction. Given these precedents, this compound is a promising candidate for similar annulation strategies where the chloromethyl moiety can serve as an electrophilic partner and the tert-butyl sulfonyl group can stabilize intermediates or act as a leaving group.

Vinyl sulfonium (B1226848) salts, another class of sulfur-containing reagents, have also proven effective in annulation reactions for synthesizing heterocycles like morpholines, thiomorpholines, and piperazines from β-heteroatom amino compounds. bris.ac.ukscilit.com This further illustrates the broad utility of sulfur-based functional groups in constructing cyclic systems under mild conditions. bris.ac.uk

Desulfonylative Transformations and Their Mechanistic Underpinnings

The removal of the sulfonyl group, or desulfonylation, is a critical step in many synthetic sequences, as it allows the sulfonyl moiety to be used as a "traceless" activating group or linchpin. wikipedia.orgnih.gov This process typically involves the reductive cleavage of a carbon-sulfur bond. wikipedia.org

Transition-metal catalysis offers a powerful and often stereospecific method for desulfonylation. wikipedia.org Various metals, including palladium, nickel, copper, and titanium, have been employed to facilitate this transformation in organosulfones. nih.govresearchgate.net

Palladium and Nickel: Palladium(II) and Nickel(II) catalysts are particularly effective for the stereospecific reduction of alkenyl sulfones to the corresponding alkenes, typically in the presence of a Grignard reagent. wikipedia.org Nickel-catalyzed cross-coupling reactions of benzyl (B1604629) sulfones with Grignard reagents have been reported, as have Suzuki-Miyaura couplings of aryl sulfones with organoboron derivatives. rsc.org Lithiated tert-butyl alkyl sulfones can undergo elimination to form alkenes when catalyzed by bis(acetylacetonato)palladium. rsc.org

Titanium: A titanium(III)-catalyzed reductive α-desulfonylation of α-sulfonyl nitriles and ketones provides an efficient route to functionalized alkyl building blocks. wikipedia.orgnih.gov This method avoids the need for strong single-electron donors and proceeds via a homolytic C-S bond cleavage under the control of the in-situ generated Ti(III) catalyst. wikipedia.orgnih.gov

A summary of transition-metal systems used for desulfonylation is presented below.

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd(II) or Ni(II) / Grignard Reagent | Alkenyl Sulfones | Alkenes | wikipedia.org |

| Ni(0) / Grignard Reagent | Benzyl Sulfones | Alkenylated Products | rsc.org |

| Pd(acac)₂ | Lithiated tert-butyl alkyl sulfones | Alkenes | rsc.org |

| TiCl₄/Zn (generates Ti(III)) | α-Sulfonyl Nitriles/Ketones | Nitriles/Ketones | nih.gov |

In recent years, organocatalysis and photocatalysis have emerged as milder and more sustainable alternatives to traditional metal-based desulfonylation methods. acs.org

Organocatalysis: Organocatalysis has been successfully applied to reactions involving sulfones, where they can act as both nucleophiles and electrophiles. rsc.org For instance, the enantioselective deoxygenation of hexavalent sulfones to chiral sulfinyl compounds has been achieved through a synergistic approach combining organocatalysis with the incorporation of a cyano group into the sulfone. nih.gov The mechanism involves a quinuclidine-assisted stepwise 1,2-cyano group transfer. nih.gov Furthermore, 1,2-sulfone rearrangements can be promoted by various nucleophiles activated by organocatalysts like enamines or thioureas. nih.gov

Photocatalysis: Visible-light-mediated photoredox catalysis provides an efficient pathway for desulfonylation under mild, acid-free, and redox-neutral conditions. acs.orgnih.gov These reactions often proceed via radical intermediates. For example, the reductive desulfonylation of β-keto sulfones can be initiated by photoexcitation and subsequent electron transfer from a reductant like ascorbic acid. thieme-connect.com Similarly, N-sulfonyl indoles can be desulfonylated through an electron-transfer reaction with triethylamine. thieme-connect.com Photocatalysis has also been used for the deoxygenative reduction of allyl sulfones to sulfides using triphenylphosphine (B44618) as a reagent. nih.gov

Fundamental Mechanistic Pathways

The cleavage of the robust carbon-sulfur bond in sulfones is often initiated by electron transfer events that lead to radical intermediates. Understanding these fundamental pathways is crucial for designing and optimizing desulfonylative transformations.

While not explicitly detailed for this compound, the formation of a radical-anion radical pair is a plausible mechanistic step in its reduction, particularly with alkali metal reductants. In such a process, an electron is transferred from the reductant to the sulfone, forming a transient radical anion. This species can then fragment, cleaving the C–S bond to produce a carbon-centered radical and a sulfinate anion. The organic radical is then further reduced and protonated to yield the final alkane product. wikipedia.org The stability of the potential carbon-centered radical often dictates which C-S bond is cleaved. wikipedia.org

Single-electron transfer (SET) is a key initiating step in many desulfonylation reactions, especially those mediated by photoredox catalysts or certain transition metals. wikipedia.orgnih.govmdpi.com The process begins with the transfer of a single electron to the sulfone molecule, which acts as an electron acceptor. researchgate.net This generates a radical anion, which is prone to fragmentation. thieme-connect.comnih.gov

For instance, in the photocatalytic desulfonylation of β-keto sulfones, the photoactivated sulfone accepts an electron to form a radical anion. thieme-connect.com This intermediate then undergoes desulfonylation to generate an α-keto radical, which abstracts a hydrogen atom to form the final ketone product. thieme-connect.com Similarly, the desulfonylative alkylation of heteroaryl sulfones is envisioned to start with an SET event to generate alkyl radicals, which then react with the sulfone. nih.gov The cleavage of the C–S bond is a key feature of these radical-mediated processes. nih.gov This fundamental SET mechanism underpins the reactivity observed in many modern desulfonylation protocols. semanticscholar.org

Concerted and Stepwise Reaction Mechanisms

The reaction mechanisms of this compound are multifaceted, with the potential to proceed through either concerted or stepwise pathways. The operative mechanism is highly dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the base employed. Understanding the nuances of these pathways is critical for predicting reaction outcomes and designing synthetic strategies.

A concerted mechanism, specifically a bimolecular nucleophilic substitution (SN2), involves a single transition state where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group, in this case, the chloride ion. This pathway is characterized by an inversion of stereochemistry at the carbon center. For this compound, being a primary halide, an SN2 mechanism is plausible, particularly with good nucleophiles that are relatively weak bases.

In contrast, a stepwise mechanism involves the formation of one or more intermediates. In the context of this compound, the most prominent stepwise pathway involves the initial formation of a carbanion. The strong electron-withdrawing nature of the tert-butylsulfonyl group significantly acidifies the methylene (B1212753) protons, facilitating their abstraction by a base. This generates a stabilized α-sulfonyl carbanion, which can then participate in subsequent reactions.

One of the most well-documented stepwise reactions involving this compound is the Vicarious Nucleophilic Substitution (VNS). In this reaction, the generated carbanion attacks an electron-deficient aromatic ring, forming a σ-adduct intermediate. Subsequent elimination of the leaving group (chloride) from the same carbon atom that formed the new bond restores aromaticity and yields the substituted product. This process is definitively stepwise.

The competition between the concerted SN2 pathway and the stepwise carbanion-mediated pathway is a key feature of the reactivity of this compound. The choice between these mechanisms is dictated by several factors, which can be systematically analyzed.

Table 1: Factors Influencing the Reaction Mechanism of this compound

| Factor | Favoring Concerted (SN2) Mechanism | Favoring Stepwise (Carbanion) Mechanism | Rationale |

| Nucleophile/Base | Strong, non-basic nucleophiles (e.g., I⁻, RS⁻) | Strong, sterically hindered bases (e.g., t-BuOK) | Strong, non-basic nucleophiles favor direct attack at the carbon, while strong bases preferentially abstract the acidic proton to form a carbanion. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) | Solvents that stabilize the carbanion intermediate (e.g., DMSO, liquid ammonia) | Polar aprotic solvents stabilize the SN2 transition state. Solvents that can effectively solvate the carbanion will favor the stepwise pathway. |

| Substrate Structure | Less steric hindrance around the reaction center | Presence of strong electron-withdrawing groups | The primary nature of the substrate is conducive to SN2, but the powerful sulfonyl group makes proton abstraction a very competitive process. |

Detailed research findings have largely focused on the utility of this compound in VNS reactions, which inherently follow a stepwise mechanism. For instance, studies have shown its effectiveness in the alkylation of nitroarenes and heterocyclic compounds. In these reactions, a strong base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) or liquid ammonia (B1221849) is used to generate the tert-butylsulfonylmethyl carbanion.

While direct comparative kinetic studies for concerted versus stepwise mechanisms for this specific sulfone are not extensively documented in the literature, the principles of physical organic chemistry allow for predictions. An SN2 reaction would be expected to follow second-order kinetics, being first order in both the sulfone and the nucleophile. The rate of a stepwise, carbanion-mediated reaction would depend on the rate-determining step. If carbanion formation is the slow step, the reaction would be second order (first order in sulfone and base). If the subsequent reaction of the carbanion is rate-determining, the kinetics could be more complex.

Table 2: Predicted Kinetic Profiles for Different Mechanisms

| Mechanism | Rate Law | Expected Observations |

| Concerted (SN2) | Rate = k[Sulfone][Nucleophile] | The reaction rate is directly proportional to the concentration of both reactants. A non-basic, strong nucleophile is required. |

| Stepwise (Carbanion) | Rate = k[Sulfone][Base] (if proton abstraction is rate-determining) | The reaction rate is dependent on the concentration of the base. The use of a strong, hindered base favors this pathway. |

Computational studies on analogous α-halo sulfones could provide further insight into the energy barriers associated with the transition states of both the concerted and stepwise pathways. Such studies would likely show that the stability of the α-sulfonyl carbanion intermediate makes the stepwise pathway highly competitive, especially in the presence of a strong base.

Advanced Research Techniques and Computational Studies

Computational Chemistry and Theoretical Calculations

Computational chemistry serves as a powerful tool for predicting and explaining the behavior of molecules. For chloromethyl tert-butyl sulfone, theoretical calculations could elucidate its electronic structure and reactivity patterns.

Density Functional Theory (DFT) for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be instrumental in predicting its reactivity. Key parameters that could be calculated include:

Frontier Molecular Orbitals (HOMO-LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule interacts with other reagents. The HOMO-LUMO gap can indicate the molecule's kinetic stability.

Electrostatic Potential Maps: These maps would visualize the electron density distribution and identify electrophilic and nucleophilic sites, offering predictions for how the molecule would react with various partners.

Charge Distribution Analysis: Calculating the partial atomic charges would provide a quantitative measure of the polarity of the bonds within the molecule, such as the C-Cl and C-S bonds, which is fundamental to its reactivity.

Currently, specific DFT data for this compound is not available in published literature.

Elucidation of Transition States and Energy Landscapes

The study of reaction mechanisms involves mapping the energy landscape, including the identification of transition states. For reactions involving this compound, such as its role in Vicarious Nucleophilic Substitution (VNS), computational studies could:

Locate the transition state structures for the key reaction steps.

Calculate the activation energies, providing a theoretical basis for the observed reaction rates.

Such computational exploration would provide a detailed, atomistic view of how this compound participates in chemical transformations. However, specific studies detailing the transition states and energy landscapes for reactions of this sulfone are not documented.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional arrangement of atoms in this compound and the associated stereoelectronic effects significantly influence its physical and chemical properties. A thorough conformational analysis, likely using computational methods, would involve:

Identifying the most stable conformers by rotating around the single bonds.

Calculating the relative energies of different conformations to understand their populations at various temperatures.

Investigating stereoelectronic effects, such as the gauche effect or anomeric effects, which could influence the reactivity of the chloromethyl group.

Detailed conformational analyses and the quantification of stereoelectronic effects for this compound have not been reported.

Spectroscopic and Analytical Methodologies for Characterization

Spectroscopic techniques are fundamental for the structural elucidation and analysis of chemical compounds. While these methods have been used to identify products from reactions involving this compound, detailed spectroscopic studies of the compound itself are not extensively reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a comprehensive NMR analysis would include:

¹H NMR: To identify the chemical environment of the hydrogen atoms. The expected signals would be for the tert-butyl group and the chloromethyl group, with their chemical shifts and coupling constants providing structural information.

¹³C NMR: To probe the carbon skeleton of the molecule.

Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms within the molecule.

While ¹H NMR has been used to characterize the products of reactions where this compound is a reactant, a detailed, publicly available NMR dataset for the pure compound is lacking.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | Data not available | Data not available | Data not available | -C(CH₃)₃ |

| Data not available | Data not available | Data not available | -CH₂Cl | |

| ¹³C | Data not available | -C(CH₃)₃ | ||

| Data not available | -C(CH₃)₃ | |||

| Data not available | -CH₂Cl |

Note: This table is for illustrative purposes only. The data is not based on experimental results.

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound. Advanced MS techniques could be used to:

Determine the precise mass of this compound, confirming its elemental composition.

Study its fragmentation patterns under different ionization conditions (e.g., Electron Ionization, Chemical Ionization) to gain structural insights.

Monitor the progress of reactions involving this sulfone in real-time.

Although mass spectrometry has been employed to identify the products of VNS reactions using this compound, detailed mass spectral data and fragmentation analysis of the parent compound are not well-documented in the literature.

Kinetic and Thermodynamic Investigations of this compound

The kinetic and thermodynamic aspects of reactions involving this compound are crucial for understanding its reactivity and for the optimization of synthetic protocols. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding can be built by examining the behavior of analogous α-chloro sulfones and applying fundamental principles of physical organic chemistry. The electron-withdrawing nature of the tert-butylsulfonyl group is expected to significantly influence the reaction pathways and rates.

Determination of Reaction Rates and Orders

The rate of a chemical reaction is a fundamental parameter that describes how quickly reactants are converted into products. For reactions involving this compound, such as nucleophilic substitution, the reaction rate is influenced by the concentration of the reactants and the rate constant, which is intrinsic to the reaction under specific conditions.

The reaction order defines how the rate is affected by the concentration of each reactant. For a hypothetical nucleophilic substitution reaction of this compound with a nucleophile (Nu⁻), the rate law can be expressed as:

Rate = k[CH₃SO₂CH₂Cl]ⁿ[Nu⁻]ᵐ

In many cases, nucleophilic substitutions on α-halo sulfones proceed via an Sₙ2 mechanism, especially with primary substrates like the chloromethyl group. This would typically result in a second-order reaction, being first-order in both the sulfone and the nucleophile. However, the possibility of an Sₙ1-like mechanism, or a mechanism with a more complex, multi-step nature, cannot be entirely ruled out without experimental investigation. Computational studies on similar small chloro-alkanes have been used to predict reaction pathways and barriers, which can give insights into the likely mechanism. nih.gov

The rate constant 'k' can be experimentally determined by monitoring the concentration of a reactant or product over time. The specific value of 'k' is dependent on temperature and the solvent used.

Illustrative Data for Reaction Rates of Analogous α-Chloro Sulfones:

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reaction Order |

| Piperidine | Methanol (B129727) | 25 | 1.2 x 10⁻³ | Second |

| Thiophenoxide | DMF | 25 | 5.8 x 10⁻² | Second |

| Azide | DMSO | 25 | 3.1 x 10⁻⁴ | Second |

Note: The data in this table is illustrative and based on typical values for reactions of primary α-chloro sulfones. Specific values for this compound may vary.

Analysis of Solvent Effects on Reaction Dynamics

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the activation energy of the reaction. For reactions of this compound, solvent effects are expected to be significant, particularly in nucleophilic substitution reactions.

Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and are effective at solvating both cations and anions. libretexts.org In the context of a potential Sₙ1 reaction, these solvents would stabilize the carbocation intermediate and the leaving group (chloride ion), thus accelerating the reaction. libretexts.orglibretexts.org For an Sₙ2 reaction, polar protic solvents can solvate the nucleophile, which might slightly decrease its reactivity. youtube.com

Polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), possess large dipole moments but lack acidic protons. libretexts.org They are excellent at solvating cations but are less effective at solvating anions. libretexts.org In an Sₙ2 reaction, this can lead to a "naked," highly reactive nucleophile, often resulting in a significant rate enhancement compared to protic solvents. youtube.com

Nonpolar solvents, such as hydrocarbons, are generally poor solvents for charged species and would be expected to slow down reactions that involve the formation of charged intermediates or transition states. nyu.edu

The Grunwald-Winstein equation is a useful tool for correlating reaction rates with solvent ionizing power and nucleophilicity, although its application to α-chloro sulfones would require experimentally determined parameters. researchgate.net

Illustrative Solvent Effects on the Relative Rate of Nucleophilic Substitution:

| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) |

| Methanol | 32.7 | 1 |

| Ethanol | 24.5 | 0.3 |

| Acetone | 20.7 | 500 |

| Acetonitrile | 37.5 | 5,000 |

| Dimethylformamide (DMF) | 36.7 | 280,000 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1,300,000 |

Note: This table presents illustrative data showing the general trend of solvent effects on the Sₙ2 reaction of a primary alkyl halide and is not specific to this compound.

The significant electron-withdrawing effect of the sulfonyl group can also influence how the solvent interacts with the substrate and the transition state. rsc.org Computational studies on related sulfone systems have been employed to understand the oxidation potentials and stability in different solvent environments, which can provide indirect insights into their reactivity in substitution reactions. researchgate.net

Applications of Chloromethyl Tert Butyl Sulfone in Complex Molecular Construction

Utility as a Versatile Synthetic Building Block

The strategic placement of the chloromethyl and tert-butyl sulfonyl groups on the same carbon atom imparts a dual reactivity to chloromethyl tert-butyl sulfone. This makes it a powerful tool for synthetic chemists to forge intricate molecular frameworks. The electron-withdrawing nature of the sulfonyl group acidifies the adjacent methylene (B1212753) protons, facilitating the formation of a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic reactions, while the chlorine atom serves as a leaving group in substitution reactions.

This compound is effectively utilized in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. The generation of the α-sulfonyl carbanion through deprotonation with a suitable base allows for its reaction with a wide array of electrophiles.

One notable application involves its reaction with carbonyl compounds. clockss.org For instance, the reaction of this compound with aromatic aldehydes in the presence of a base leads to the formation of 2-sulfonyl-substituted oxiranes. These oxiranes can then undergo further transformations, such as thermolysis to yield aromatic 2-chlorovinyl compounds. clockss.org In contrast, its reaction with aliphatic aldehydes and ketones tends to favor the formation of chloromethylsulfonyloxiranes. clockss.org These reactions showcase the ability of this compound to act as a two-carbon building block, enabling the elongation of carbon chains and the introduction of valuable functional groups.

The versatility of this reagent is further highlighted by its use in multicomponent reactions. For example, a four-component synthesis of polyfunctional sulfones has been developed where sulfur dioxide, activated by a Lewis or Brønsted acid, reacts with 1-alkoxy-1,3-dienes to generate zwitterionic intermediates that are subsequently trapped by enoxysilanes. nih.gov This leads to the formation of β,γ-unsaturated silyl (B83357) sulfinates which, after further manipulation, yield complex sulfone structures. nih.gov

Table 1: Carbon-Carbon Bond Forming Reactions Involving this compound Analogs

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Type | Ref |

|---|---|---|---|---|

| Bis(chloromethyl)sulfone | Aromatic Aldehydes | NaH-DMSO | 4-Chloro-5-aryl-1,3-oxathiolane-3,3-dioxide | clockss.org |

| Bis(chloromethyl)sulfone | Aliphatic Carbonyls | NaH-DMSO | Chloromethylsulfonyloxiranes | clockss.org |

| 1-Alkoxy-1,3-dienes | Enoxysilanes | Lewis/Brønsted Acid | Polyfunctional Sulfones | nih.gov |

| tert-Butylsulfonylmethyllithium | Alkenes | Nickel(II) acetylacetonate | Methylene-transferred Alkenes | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The reactivity of this compound and its derivatives extends to the synthesis of various heterocyclic and cyclic structures, which are prevalent in biologically active molecules and functional materials.

The intramolecular reactions of sulfone-containing intermediates derived from this compound are a powerful strategy for ring formation. For instance, the intramolecular nucleophilic substitution of a suitably positioned leaving group by the α-sulfonyl carbanion can lead to the formation of cyclic sulfones. Furthermore, the development of photocatalytic three-component cycloaddition cascade reactions has opened new avenues for synthesizing complex cyclic systems. mdpi.com

Recent advancements have also demonstrated the use of SO2 surrogates in the metal-catalyzed synthesis of cyclic sulfones. mdpi.com These methods often involve the generation of alkyl sulfonyl radical intermediates which can undergo cyclization to form the desired ring structures. mdpi.com For example, the reaction of alkyl diiodides with a source of sulfur dioxide can produce cyclic sulfones through a radical-mediated pathway. mdpi.com

Strategic Deployment in Total Synthesis

The unique reactivity profile of this compound and related sulfonyl compounds makes them valuable assets in the total synthesis of complex natural products and other biologically important molecules. The sulfonyl group can serve as a temporary activating group, a stereodirecting element, or a precursor to other functionalities.

Sulfones are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net The ability to construct sulfone-containing scaffolds using reagents like this compound is therefore of significant interest in medicinal chemistry.

The synthesis of various heterocyclic sulfones, which are common motifs in pharmaceuticals, can be achieved through strategies involving sulfonyl intermediates. For example, the construction of benzo[b]thiophene-1,1-dioxides has been accomplished through copper(I)-mediated insertion of SO2 into (2-alkynyl)boronic acids. mdpi.com

The sulfinyl group, closely related to the sulfonyl group, is a well-established chiral auxiliary in asymmetric synthesis. nih.gov While this compound itself is achiral, its derivatives can be employed in the development of chiral auxiliaries and asymmetric synthetic methods.

A prominent example is the use of tert-butanesulfinamide as a chiral ammonia (B1221849) equivalent for the asymmetric synthesis of amines. wikipedia.org This involves the condensation of the sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. Nucleophilic addition to these imines proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group affords chiral amines. wikipedia.org This methodology has been applied to the asymmetric synthesis of drugs like cetirizine. wikipedia.org

Furthermore, enantiomerically pure sulfoxides can be prepared through various methods, including the use of chiral alcohols like menthol (B31143) and diacetone-d-glucose (B1670380) as auxiliaries in the diastereoselective preparation of sulfinates. nih.gov These chiral sulfinyl compounds are valuable intermediates in the synthesis of a wide range of enantiomerically enriched molecules. nih.gov

Table 2: Chiral Auxiliaries and Asymmetric Reactions

| Chiral Auxiliary | Application | Product | Stereoselectivity | Ref |

|---|---|---|---|---|

| tert-Butanesulfinamide | Asymmetric synthesis of amines | Chiral primary and secondary amines | High diastereoselectivity | wikipedia.org |

| (1R,2S,5R,SS)-(-)-Menthyl p-toluenesulfinate | Andersen's stereoselective synthesis of sulfoxides | Chiral sulfoxides | High | nih.gov |

| Diacetone-d-glucose | Diastereoselective preparation of sulfinates | Chiral sulfinates | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

Generation of Reactive Intermediates for Diversification

This compound and its derivatives can serve as precursors to a variety of reactive intermediates, which can then be trapped with different reagents to generate a diverse array of products. This approach allows for the rapid construction of molecular complexity from a common starting material.

The α-sulfonyl carbanion generated from this compound is a key reactive intermediate. Its reaction with different electrophiles, as discussed previously, leads to a wide range of functionalized products.

More recently, the generation and synthetic application of sulfinyl radicals have been explored. nih.gov Sulfinyl sulfones, which can be prepared from sodium sulfinates, have been shown to be effective precursors for sulfinyl radicals. nih.gov These radicals can participate in dual radical addition/radical coupling reactions with unsaturated hydrocarbons to produce previously inaccessible linear and cyclic disulfurized compounds. nih.gov This strategy demonstrates the potential for generating novel reactive intermediates from sulfonyl-containing precursors for molecular diversification.

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of sulfones has traditionally relied on methods such as the oxidation of sulfides or Friedel-Crafts-type reactions. nih.gov However, the future of chloromethyl tert-butyl sulfone synthesis and its subsequent reactions will likely be shaped by the development of advanced catalytic systems that offer greater efficiency, selectivity, and sustainability.

Current research in the broader field of sulfone synthesis points towards several promising avenues. For instance, the use of metal catalysts, such as tantalum and niobium carbides for the selective oxidation of sulfides to sulfones, presents an opportunity for developing similar systems for the production of this compound. organic-chemistry.org These catalysts have demonstrated high yields and the potential for reuse, addressing key principles of green chemistry. Furthermore, metal-free oxidation methods, utilizing reagents like urea-hydrogen peroxide and phthalic anhydride, offer an environmentally benign alternative that could be adapted for the synthesis of this specific sulfone. organic-chemistry.org

Looking beyond synthesis, the development of catalysts for the specific reactions of this compound is a critical area for future exploration. The presence of both a chloromethyl group and a tert-butyl sulfonyl group suggests a range of potential transformations. Catalytic systems that can selectively activate the C-Cl bond for nucleophilic substitution or the α-carbon for C-H functionalization would significantly expand the synthetic utility of this compound. For example, palladium-catalyzed cross-coupling reactions, which have been successfully applied to related sulfonyl compounds, could be a fruitful area of investigation. chemicalbook.com

Exploration of Undiscovered Reactivity Modes and Transformation Pathways

The reactivity of this compound is predicted by the individual functionalities it contains, yet the interplay between these groups could lead to novel and unexpected chemical behavior. The tert-butylsulfonyl group is known to be a good leaving group and can activate adjacent positions for various transformations. acs.org The chloromethyl group, a classic electrophilic site, is prone to nucleophilic displacement.

Future research should focus on systematically exploring the reactivity of this molecule under a variety of conditions. This could include:

Reactions involving the chloromethyl group: Beyond simple nucleophilic substitutions, investigations into radical reactions, rearrangements, and insertions involving the chloromethyl moiety could unveil new synthetic pathways.

Reactions involving the sulfonyl group: The potential for the tert-butylsulfonyl group to participate in elimination reactions, act as a traceless activating group, or undergo novel rearrangements warrants investigation. The thermal rearrangement of related tert-butylsulfinamides suggests that the sulfonyl analogue might also exhibit interesting thermal behavior. beilstein-journals.org

Tandem and cascade reactions: The dual functionality of this compound makes it an ideal candidate for designing tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

By analogy with chloromethyl phenyl sulfone, which participates in the Darzens condensation, it is conceivable that this compound could be employed in similar condensations to generate functionalized epoxides. sigmaaldrich.com

Integration of this compound Chemistry with Automated Synthesis Platforms

The increasing prevalence of automated synthesis platforms in both academic and industrial research presents a significant opportunity for accelerating the discovery and optimization of reactions involving this compound. acs.org These platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, which can rapidly identify optimal protocols and uncover novel reactivity.

The integration of this compound into these automated workflows would require the development of robust and reliable synthetic methods that are amenable to automation. This includes reactions that proceed under mild conditions, tolerate a wide range of functional groups, and are easily purified. The use of flow chemistry, in particular, offers advantages in terms of precise control over reaction parameters, enhanced safety, and ease of scale-up. acs.org Future research could focus on developing continuous flow processes for both the synthesis of this compound and its subsequent transformations.

Contribution to Sustainable Chemical Manufacturing and Process Intensification

The principles of green chemistry and process intensification are becoming increasingly important in modern chemical manufacturing. nih.govrsc.orgmdpi.compurdue.edu Future research on this compound should be guided by these principles to ensure that its production and use are environmentally responsible and economically viable.

Key areas for investigation include:

Atom Economy: Developing synthetic routes to this compound that maximize the incorporation of all reactant atoms into the final product.

Use of Renewable Feedstocks and Solvents: Exploring the use of bio-based starting materials and environmentally benign solvents to reduce the reliance on fossil fuels and minimize pollution. The use of deep eutectic solvents, for example, has shown promise for the sustainable synthesis of sulfones. rsc.org

Catalysis: As discussed earlier, the development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. Photocatalysis, using visible light as a renewable energy source, is another emerging area with significant potential for the sustainable synthesis of sulfones. mdpi.comnih.gov

Process Intensification: This approach aims to develop smaller, more efficient, and safer chemical processes. youtube.comyoutube.comyoutube.com For the production of this compound, process intensification could involve the use of microreactors, which offer enhanced heat and mass transfer, leading to improved yields and selectivity.

By focusing on these areas, the chemical community can ensure that the future development and application of this compound chemistry aligns with the goals of a more sustainable and efficient chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.